Methyl 2-amino-3-fluoro-6-nitrobenzoate Methyl 2-amino-3-fluoro-6-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306275
InChI: InChI=1S/C8H7FN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3
SMILES:
Molecular Formula: C8H7FN2O4
Molecular Weight: 214.15 g/mol

Methyl 2-amino-3-fluoro-6-nitrobenzoate

CAS No.:

Cat. No.: VC18306275

Molecular Formula: C8H7FN2O4

Molecular Weight: 214.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-fluoro-6-nitrobenzoate -

Specification

Molecular Formula C8H7FN2O4
Molecular Weight 214.15 g/mol
IUPAC Name methyl 2-amino-3-fluoro-6-nitrobenzoate
Standard InChI InChI=1S/C8H7FN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3
Standard InChI Key ZYQXSTWTUVALGB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1N)F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methyl 2-amino-3-fluoro-6-nitrobenzoate belongs to the class of substituted benzoate esters. Its IUPAC name derives from the parent benzoic acid, where:

  • A methyl ester group occupies the carboxyl position (C1).

  • An amino group (-NH2_2) is attached at C2.

  • A fluoro substituent (-F) is located at C3.

  • A nitro group (-NO2_2) is positioned at C6 .

The molecular structure is represented by the SMILES notation COC(=O)C1=C(C(=CC=C1F)N)[N+](=O)[O-]\text{COC(=O)C1=C(C(=CC=C1F)N)[N+](=O)[O-]}, and its InChIKey identifier is CZWULSUQQAOBDL-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC8H7FN2O4\text{C}_8\text{H}_7\text{FN}_2\text{O}_4
Molecular Weight214.15 g/mol
CAS Registry Number346691-23-4
DSSTox Substance IDDTXSID20619633
Synonymous IdentifiersMFCD09839221, SCHEMBL1071311

Synthetic Pathways and Methodologies

Nucleophilic Fluorination of Benziodoxolones

A high-yield route to fluorinated benzoic acids involves the reaction of 1-arylbenziodoxolones with cesium fluoride (CsF). Studies demonstrate that nitro-substituted benziodoxolones exhibit enhanced reactivity due to electron-withdrawing effects, which stabilize transition states during nucleophilic substitution . For example, 5-nitro-1-mesitylbenziodoxolone undergoes fluorination in dimethylformamide (DMF) at 80°C to yield 2-fluoro-5-nitrobenzoic acid derivatives in up to 89% yield . This method is adaptable to synthesize methyl 2-amino-3-fluoro-6-nitrobenzoate by introducing amino and nitro groups during precursor functionalization.

Sequential Functionalization Strategies

Alternative approaches involve multi-step modifications of pre-functionalized benzoic acids:

  • Nitration: Introducing nitro groups at specific positions using mixed acid (H2_2SO4_4/HNO3_3).

  • Fluorination: Electrophilic or nucleophilic fluorination, such as Balz-Schiemann reactions or halogen exchange .

  • Esterification: Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid .

Physicochemical Properties

Stability and Reactivity

The compound’s nitro group confers strong electron-withdrawing characteristics, enhancing susceptibility to nucleophilic aromatic substitution (NAS) at positions ortho and para to itself. The amino group, conversely, acts as an electron donor, creating regioselective reactivity patterns. The fluoro substituent contributes to metabolic stability and lipophilicity, making the compound valuable in drug design .

Applications in Pharmaceutical and Material Science

Intermediate for Fluorinated Bioactive Molecules

The compound’s functional groups enable diverse derivatization:

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding diamino derivatives for anticancer or antibiotic agents.

  • Diazotization: The amino group facilitates coupling reactions to synthesize azo dyes or kinase inhibitors .

Radiopharmaceutical Precursor

The presence of fluorine positions this compound as a candidate for positron emission tomography (PET) tracer development. Isotopic exchange with 18F^{18}\text{F} could produce radiolabeled analogs for imaging applications .

DerivativeSynthetic RouteApplication
Diamino-fluoro analogNitro reductionAntitumor agents
18F^{18}\text{F}-labeledIsotopic fluorinationPET imaging probes
Azo-coupled complexesDiazotizationPhotosensitizers

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